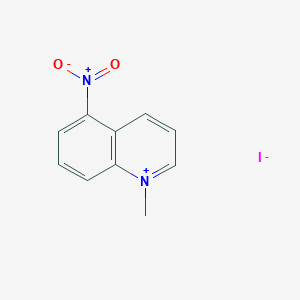

1-Methyl-5-nitroquinolin-1-ium iodide

Vue d'ensemble

Description

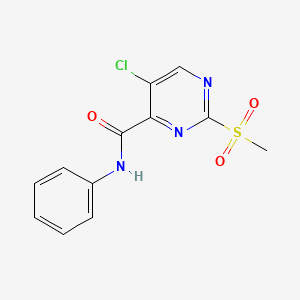

1-Methyl-5-nitroquinolin-1-ium iodide is a chemical compound with the molecular formula C10H9IN2O2 . It has a molecular weight of 316.10 .

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitroquinolin-1-ium iodide is represented by the InChI code: 1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 .Applications De Recherche Scientifique

Chemical Reactions and Properties

Methylation Reactions : 1-Methyl-4-nitroquinolinium, a compound related to 1-Methyl-5-nitroquinolin-1-ium iodide, demonstrates interesting behavior in methylation reactions. When methylated with methyl iodide, it produces an unexpected product, 4,4-diiodo-1,1-dimethyl-1,4-dihydroquinolinium iodide, which further reacts in aqueous solutions to form various derivatives (Bunting & Meathrel, 1974). This highlights the compound's potential in synthetic organic chemistry.

Charge Transfer Properties : A study on trans-1-methyl-4-[4-R-styryl]pyridinium iodide, a compound structurally similar to 1-Methyl-5-nitroquinolin-1-ium iodide, showed significant red-shifted fluorescence and enhanced quantum yield in low polarity solvents. This indicates potential applications in photochemistry and material science due to its electron transfer properties (Görner, 2011).

Synthesis and Structural Analysis

Synthetic Methods : The synthesis of 1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide, a derivative of 1-Methyl-5-nitroquinolin-1-ium iodide, was reported through a solvent-free synthetic approach. This highlights the versatility of quinolinium compounds in synthetic routes (Deligeorgiev, Kurutos, & Gadjev, 2015).

Structural Evaluation : In a study involving 1-methyl-4-(3-thiocarbamoyl-3-cyanopropenylidene)-1,4-dihydroquinoline, the crystal structure was established by x-ray crystallography, showing the planarity of the molecule. Such structural evaluations are crucial for understanding the electronic properties and potential applications of these compounds (Nesterov et al., 1991).

Biomedical Applications

- Mitochondrial Probe : A derivative of 1-Methyl-5-nitroquinolin-1-ium iodide was reported as a nontoxic and photostable mitochondrial probe, superior to common trackers like Mitotracker Deep Red. This compound can specifically stain mitochondria in living cells, indicating its potential in biomedical imaging and research (Chen et al., 2018).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : 1-Methylquinolinium iodide, a close relative of 1-Methyl-5-nitroquinolin-1-ium iodide, was evaluated as a corrosion inhibitor for mild steel in sulfuric acid. Its effectiveness as a mixed-type inhibitor indicates its potential use in materials science, particularly in corrosion protection (Elhadi et al., 2016).

Safety and Hazards

The safety information available indicates that 1-Methyl-5-nitroquinolin-1-ium iodide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-methyl-5-nitroquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWVDQJRKFSOAG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitroquinolin-1-ium iodide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)